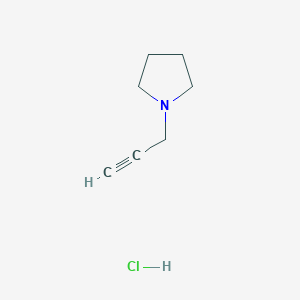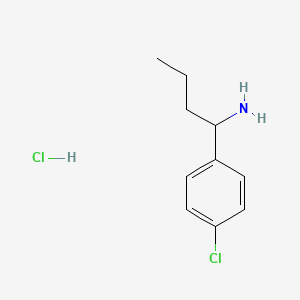
3,3-Dimethyl-4-phenylpyrrolidine
Overview
Description
3,3-Dimethyl-4-phenylpyrrolidine, also known as DMPP, is a chemical compound with the molecular formula C12H17N. It has a molecular weight of 175.27 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3,3-Dimethyl-4-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-4-phenylpyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Medicinal Chemistry
3,3-Dimethyl-4-phenylpyrrolidine: is a valuable scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds. Its structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins .
Agriculture
In the agricultural sector, derivatives of pyrrolidine, including 3,3-Dimethyl-4-phenylpyrrolidine , are explored for their potential as bioactive molecules. They may offer protection against pests and diseases, contributing to crop safety and yield improvement .
Material Science
The compound’s robust structure makes it an interesting candidate for material science applications. It could be used in the synthesis of new polymers or coatings, providing materials with unique properties such as increased durability or chemical resistance .
Environmental Science
3,3-Dimethyl-4-phenylpyrrolidine: could play a role in environmental science by being part of the synthesis of low-toxicity chemicals for environmental remediation or as a building block for biodegradable materials .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, given its structural similarity to proline. It could serve as a mimic or inhibitor in enzymatic reactions, helping to understand or control metabolic pathways .
Pharmacology
Pharmacologically, 3,3-Dimethyl-4-phenylpyrrolidine and its derivatives can be used to develop new drugs with improved ADME/Tox profiles. Its ability to adopt different stereoisomers makes it a versatile tool for creating compounds with specific biological activities .
Analytical Chemistry
Analytical chemists might employ 3,3-Dimethyl-4-phenylpyrrolidine as a standard or reagent in chromatography, mass spectrometry, or spectroscopy, aiding in the identification and quantification of complex biological samples .
Organic Synthesis
Lastly, in organic synthesis, this compound can be utilized as a chiral auxiliary or as a precursor for the synthesis of complex organic molecules. Its presence in asymmetric synthesis and organocatalysis highlights its importance in constructing chiral centers and complex molecular architectures .
Future Directions
Pyrrolidine derivatives, including 3,3-Dimethyl-4-phenylpyrrolidine, continue to be a focus in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Relevant Papers One of the relevant papers is “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” which provides a comprehensive review of the biological activity of pyrrolidine derivatives . Another relevant paper is “An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives” which presents studies on the biological activity of pyrrolo[3,4-c]pyridines .
properties
IUPAC Name |
3,3-dimethyl-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQKOONKEWWJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



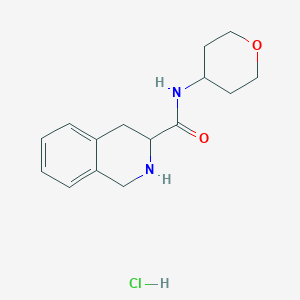
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)
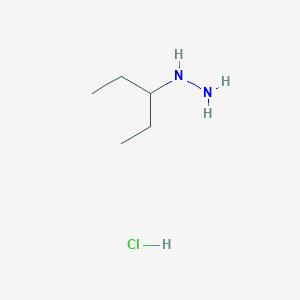
![6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1431708.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
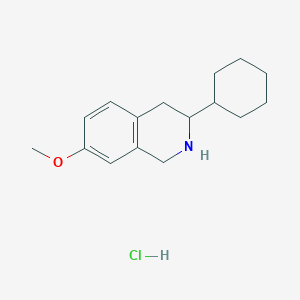
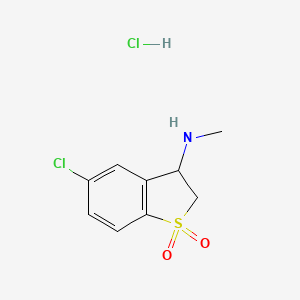
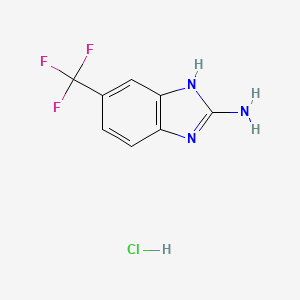
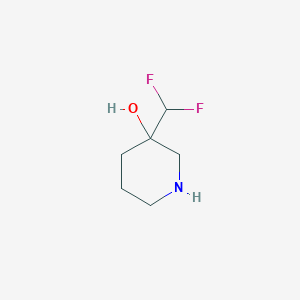
![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)
